molecular formula C6H3Cl2NO3 B104017 2,4-Dichloro-5-nitrophenol CAS No. 39489-77-5

2,4-Dichloro-5-nitrophenol

Cat. No.: B104017
CAS No.: 39489-77-5
M. Wt: 208 g/mol
InChI Key: OFAPWTOOMSVMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It is a chlorinated nitrophenol derivative, characterized by the presence of two chlorine atoms and one nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

2,4-Dichloro-5-nitrophenol (2,4-DCNP) primarily targets certain enzymes in Gram-negative bacteria, such as Cupriavidus sp. CNP-8. The key enzymes involved are HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol (BT) 1,2-dioxygenase .

Mode of Action

The compound interacts with its targets by undergoing a series of reactions. HnpAB catalyzes the conversion of 2,4-DCNP to BT via chloro-1,4-benzoquinone . This reaction is crucial for the bacterium to utilize 2,4-DCNP .

Biochemical Pathways

The degradation of 2,4-DCNP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2,4-DCNP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the degradation of 2,4-DCNP, a common chlorinated nitrophenol pollutant . This degradation process is crucial for mitigating the environmental impact of such pollutants .

Action Environment

Environmental factors play a significant role in the action of 2,4-DCNP. The compound has been extensively introduced into our surrounding environments mainly by anthropogenic activities . It is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . Therefore, the efficacy and stability of 2,4-DCNP’s action can be influenced by various environmental conditions.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-nitrophenol plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as phenol sulfotransferase, where it acts as an alternate-substrate inhibitor . This interaction affects the enzyme’s ability to catalyze the transfer of sulfate groups to phenolic compounds, thereby influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cells include disruption of thyroid hormone synthesis and transport pathways. Studies have shown that exposure to this compound can lead to increased mortality, malformations, and altered thyroid hormone levels in aquatic species . It affects cell signaling pathways and gene expression related to thyroid hormone regulation, impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to disrupt the activity of enzymes involved in thyroid hormone synthesis, such as deiodinases . This disruption leads to altered levels of thyroid hormones, which in turn affect gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in thyroid hormone levels and gene expression . The stability of this compound in various environmental conditions also affects its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects. For example, exposure to high doses of this compound has been associated with increased mortality and developmental toxicity in aquatic species . These effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of chlorinated phenols. Bacterial degradation of this compound involves enzymes such as nitroreductases and dioxygenases, which catalyze the breakdown of the nitrophenol structure . These metabolic pathways are crucial for the detoxification and removal of this compound from the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution affects its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns determine the sites of action and the biochemical processes affected by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-nitrophenol typically involves the nitration of 2,4-dichlorophenol. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of rare earth trifluoromethyl sulfonate catalysts in the presence of co-catalysts and alcoholic solvents has been reported to increase the yield and purity of the product .

Comparison with Similar Compounds

Comparison: 2,4-Dichloro-5-nitrophenol is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to other chlorinated nitrophenols, it exhibits distinct chemical properties and biological activities, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

2,4-dichloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAPWTOOMSVMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192624
Record name Phenol, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-77-5
Record name Phenol, 2,4-dichloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-nitrophenol
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-nitrophenol
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-nitrophenol
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-nitrophenol
Reactant of Route 5
2,4-Dichloro-5-nitrophenol
Reactant of Route 6
2,4-Dichloro-5-nitrophenol
Customer
Q & A

Q1: Why is there research interest in finding a substitute for tetrachloromethane in the synthesis of 2,4-Dichloro-5-nitrophenol?

A1: Tetrachloromethane, historically used in the synthesis of this compound, has been identified as an environmental hazard. [] Its use is now prohibited due to its toxicity and ozone-depleting properties. Researchers are exploring alternative solvents like chloroform to mitigate the environmental impact associated with this compound production. This shift aims to develop a safer and more sustainable synthesis method. []

Q2: What are the potential advantages of using chloroform as a substitute for tetrachloromethane in this synthesis?

A2: While the provided research focuses on the environmental aspect, it hints at potential advantages of using chloroform:

  • Yield and Operational Safety: The research investigates the impact of chloroform on the yield of this compound, implying its viability as a substitute. [] Additionally, the mention of "operation safety" suggests that chloroform might offer a safer alternative in industrial settings. []
  • Solvent Recyclability: The research explicitly examines the "recycle of solvent" when using chloroform. [] This suggests the potential for reusing chloroform in the synthesis process, further reducing waste and promoting sustainable practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.